N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole core, which is further linked via a methyl bridge to a 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide moiety.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-12-20(15-4-2-3-5-16(15)24-12)21(26)22(27)23-10-14-9-18(30-25-14)13-6-7-17-19(8-13)29-11-28-17/h2-9,24H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEIZUXKMWXSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxol moiety
- Isoxazole ring
- Indole carboxamide group
These structural components are significant for its biological activity, particularly in modulating cellular pathways.
Target of Action
The primary target of this compound is tubulin , a protein that is integral to the formation of microtubules. By interacting with tubulin, the compound influences microtubule dynamics.
Mode of Action
The compound modulates microtubule assembly through:
- Suppression of tubulin polymerization
- Stabilization of microtubule structure
This action leads to disruption in normal cellular processes, particularly affecting the cell cycle.
Biochemical Pathways
The compound predominantly affects the cell cycle pathway , causing cell cycle arrest at the S phase. This mechanism underlies its potential as an anti-cancer agent.
Antitumor Activity
Research indicates that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits potent growth inhibition against various human cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Growth inhibition |
| MCF7 (Breast cancer) | 8.0 | Induction of apoptosis |
| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound could be developed as a therapeutic agent for cancer treatment.
Immunomodulatory Effects
In addition to its antitumor properties, the compound has shown potential immunomodulatory effects:
- Regulation of cytokine production (e.g., IL-1β and TNF-α)
- Modulation of immune cell proliferation
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Animal Models : Preliminary studies in animal models indicate that dosages leading to significant tumor growth inhibition are achievable without severe toxicity, though further research is warranted to establish safety profiles.
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to tubulin, providing insights into its mechanism of action at a molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Core Heterocycle Variations
- Isoxazole vs. Oxadiazole/Thiadiazole: Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Replaces isoxazole with a thiadiazole ring, introducing sulfur for enhanced π-stacking but reduced metabolic stability. Synthesis yield: 80% .
Substituent Modifications
- Benzo[d][1,3]dioxol vs. Phenyl/Acetyl Groups: N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide: Shares the benzo[d][1,3]dioxol group but lacks the indole-oxoacetamide chain, resulting in a lower molecular weight (246.22 g/mol vs. ~423.40 g/mol for the target compound) and reduced complexity in target binding .
Functional Group Comparisons
- Oxoacetamide vs. Thiazolidinone/Chloroacetamide: N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: The thiazolidinone ring provides two ketone groups for binding but introduces steric hindrance, whereas the target compound’s oxoacetamide offers a simpler, flexible backbone .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the assembly of the isoxazole core via cyclocondensation of nitrile oxides with alkynes. The benzo[d][1,3]dioxole moiety is introduced through Suzuki-Miyaura coupling or nucleophilic substitution. Key steps include:
- Temperature control : Maintain 0–5°C during diazotization of the indole precursor to prevent side reactions .
- Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Yield optimization : High-throughput screening (HTS) can identify optimal molar ratios and reaction times .
Q. Which structural features of this compound are critical for its hypothesized biological activity?
- Key motifs :
- Benzo[d][1,3]dioxole : Engages in π–π stacking with aromatic residues in target proteins (e.g., kinase active sites) .
- Isoxazole ring : Enhances metabolic stability and modulates electron distribution for binding specificity .
- 2-Oxoacetamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., serine hydrolases) .
- Analytical validation : Use 2D NMR (HSQC, HMBC) to confirm spatial proximity of functional groups .
Q. What in vitro assays are suitable for initial biological screening?
- Target prioritization : Focus on kinases (e.g., MAPK) or epigenetic regulators (e.g., HDACs) due to structural similarity to known inhibitors .
- Assay design :
- Kinase inhibition : Use fluorescence polarization (FP) with ATP-competitive probes .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Case example : Discrepancies in indole proton assignments may arise from dynamic rotational isomerism.
- Resolution strategy :
- Variable-temperature NMR : Identify coalescence temperatures to confirm conformational exchange .
- DFT calculations : Compare theoretical and experimental chemical shifts using Gaussian09 with B3LYP/6-31G(d) .
Q. What strategies mitigate low yields during the final amide coupling step?
- Problem analysis : Steric hindrance from the 2-methylindole group may limit nucleophilic attack.
- Solutions :
- Coupling reagents : Replace EDCl/HOBt with PyBOP for enhanced activation .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C .
- Solvent switch : Use THF instead of DCM to improve reagent diffusion .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Design framework :
- Core modifications : Synthesize analogs with thiazole or pyrazole replacing isoxazole to assess ring flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d][1,3]dioxole to test potency .
- Data integration : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .
- Photoaffinity labeling : Incorporate a diazirine moiety into the scaffold for covalent crosslinking and target identification .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Root causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or compound purity.
- Standardization :
- Internal controls : Use staurosporine as a reference inhibitor in kinase assays .
- HPLC purity thresholds : Ensure >95% purity via C18 reverse-phase chromatography .
Q. What parameters are critical for scaling up synthesis without compromising enantiomeric purity?
- Key factors :
- Chiral catalysts : Use (R)-BINAP with CuI for asymmetric induction during indole functionalization .
- Flow chemistry : Implement continuous-flow reactors to maintain precise temperature/residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
